
Potassium decanoate
Overview
Description
It is a biochemical compound with the molecular formula C10H19KO2 and a molecular weight of 210.35 g/mol . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium decanoate can be synthesized by reacting decanoic acid with potassium hydroxide in demineralized water . The reaction typically involves mixing the two reactants in a stoichiometric ratio, followed by heating to ensure complete dissolution and reaction. The resulting solution is then cooled, and the product is precipitated out.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then filtered, dried, and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium decanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce decanoic acid and other oxidation products.
Reduction: It can be reduced to form decanol.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Decanoic acid and other carboxylic acids.
Reduction: Decanol.
Substitution: Metal decanoates.
Scientific Research Applications
Potassium decanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium decanoate involves its interaction with lipid membranes and metabolic pathways. It can modulate the activity of enzymes involved in fatty acid metabolism, thereby affecting cellular energy production and lipid homeostasis . The compound can also disrupt microbial cell membranes, leading to its use as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Sodium decanoate
- Calcium decanoate
- Magnesium decanoate
Comparison
Potassium decanoate is unique due to its specific interactions with potassium channels and its solubility properties. Compared to sodium decanoate, it has a higher solubility in water, making it more suitable for certain applications . Calcium and magnesium decanoates, on the other hand, have different solubility and reactivity profiles, which can affect their use in various industrial and research settings .
Properties
CAS No. |
13040-18-1 |
|---|---|
Molecular Formula |
C10H20KO2 |
Molecular Weight |
211.36 g/mol |
IUPAC Name |
potassium;decanoate |
InChI |
InChI=1S/C10H20O2.K/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
InChI Key |
SKHOVAPWIYEIAZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)[O-].[K+] |
Isomeric SMILES |
CCCCCCCCCC(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCC(=O)O.[K] |
Appearance |
Solid powder |
Key on ui other cas no. |
13040-18-1 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Potassium caprate; Capric acid, potassium salt; Decanoic acid, potassium salt; Potassium decanoate; Decanoic acid, potassium salt (1:1) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)
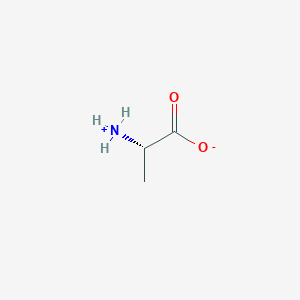


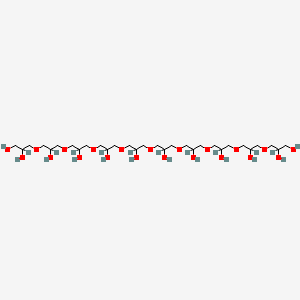

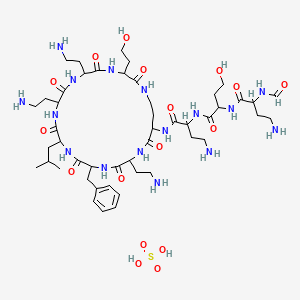
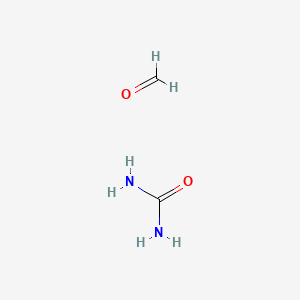
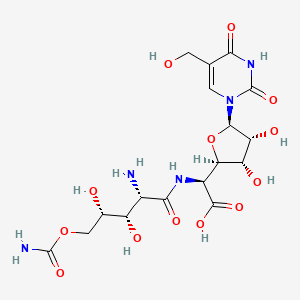
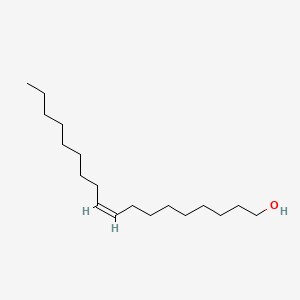

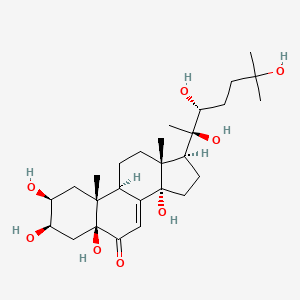
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)
